n-((4-((Diethylamino)methyl)thiazol-2-yl)methyl)propan-1-amine
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Overview
Description
Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is a complex organic compound that belongs to the class of amines It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under acidic conditions to form the thiazole ring.
Next, the thiazole ring is functionalized with a propylamino group. This can be achieved through nucleophilic substitution reactions where a suitable leaving group on the thiazole ring is replaced by the propylamino group. Finally, the diethylamine moiety is introduced through reductive amination, where an aldehyde or ketone precursor is reacted with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino or thiazole ring positions, where suitable leaving groups are replaced by nucleophiles such as halides or alkoxides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or amino group.
Scientific Research Applications
Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving thiazole derivatives.
Industry: The compound is used in the production of agrochemicals, surfactants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the amino groups can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other chemicals.
Thiazole derivatives: Compounds containing the thiazole ring, used in various applications including pharmaceuticals and agrochemicals
Uniqueness
Diethyl({2-[(propylamino)methyl]-1,3-thiazol-4-yl}methyl)amine is unique due to its specific combination of functional groups and the presence of both a thiazole ring and a propylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H23N3S |
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Molecular Weight |
241.40 g/mol |
IUPAC Name |
N-[[4-(diethylaminomethyl)-1,3-thiazol-2-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H23N3S/c1-4-7-13-8-12-14-11(10-16-12)9-15(5-2)6-3/h10,13H,4-9H2,1-3H3 |
InChI Key |
QCWDRRAHTGJGCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NC(=CS1)CN(CC)CC |
Origin of Product |
United States |
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